molecular formula C22H26O12 B1256674 Ternstroside F

Ternstroside F

Cat. No.: B1256674
M. Wt: 482.4 g/mol
InChI Key: OHBCQZHHEGRATF-MIUGBVLSSA-N
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Description

However, the evidence extensively discusses structurally and functionally related compounds within the Ternstroside family, such as Ternstroside D (CNP0166496) and Ternstroside B, which are derived from plants in the Theaceae family (genus Ternstroemia). These compounds exhibit diverse biological activities, including inhibition of cancer-related enzymes (e.g., IDH1/2 mutations in acute myeloid leukemia) and antioxidant properties .

Properties

Molecular Formula

C22H26O12

Molecular Weight

482.4 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(2,4,5-trihydroxyphenyl)ethoxy]oxan-3-yl] 2-(3,4-dihydroxyphenyl)acetate

InChI

InChI=1S/C22H26O12/c23-9-17-19(30)20(31)21(34-18(29)6-10-1-2-12(24)14(26)5-10)22(33-17)32-4-3-11-7-15(27)16(28)8-13(11)25/h1-2,5,7-8,17,19-28,30-31H,3-4,6,9H2/t17-,19-,20+,21-,22-/m1/s1

InChI Key

OHBCQZHHEGRATF-MIUGBVLSSA-N

Isomeric SMILES

C1=CC(=C(C=C1CC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3O)O)O)CO)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(=O)OC2C(C(C(OC2OCCC3=CC(=C(C=C3O)O)O)CO)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Overview of Structurally Related Compounds

The Ternstroside family comprises glycosylated derivatives with distinct structural backbones:

  • Ternstroside D : A steroid glycoside with β-D-glucose, 2-(3,4-dihydroxyphenethoxy)ethoxy, and [(3,4-dihydroxyphenylacetyl)oxy]oxy residues. It is sourced from Ternstroemia gymnanthera and T. japonica .
  • Ternstroside B: A phenylethanoid glycoside isolated from T. lineata, characterized by glycosylated phenolic moieties .
  • Terngymnoside C and Hydroxytyrosol-1-glucoside: Antioxidant phenolics also found in T. lineata .

Table 1: Structural and Source Comparison of Ternstroside Analogues

Compound Structural Class Plant Source Key Functional Groups
Ternstroside D (CNP0166496) Steroid glycoside T. gymnanthera, T. japonica β-D-glucose, dihydroxyphenethoxy derivatives
Ternstroside B Phenylethanoid glycoside T. lineata Glycosylated phenolic units
Terngymnoside C Phenolic glycoside T. lineata Hydroxytyrosol derivatives

Comparative Analysis of Pharmacological Activities

Enzyme Inhibition (IDH1/2 Targeting)

Ternstroside D demonstrates dual inhibitory activity against IDH1 and IDH2 mutants, critical drivers of acute myeloid leukemia (AML). Key findings include:

  • Binding Affinity : Docking scores of -14.2 kcal/mol (IDH1) and -16.822 kcal/mol (IDH2), outperforming established inhibitors like GSK321A (-9.6 kcal/mol for IDH1) and Enasidenib (-8.9 kcal/mol for IDH2) .
  • Mechanism : Interaction with catalytic residues (e.g., Lys126, Tyr285 in IDH1; Lys18 in IDH2), mimicking the binding mode of synthetic inhibitors .
  • Stability : Molecular dynamics simulations (100 ns) confirmed stable protein-ligand complexes with RMSD < 2.0 Å .

In contrast, Ternstroside B and related phenolics (e.g., Hydroxytyrosol-1-glucoside) lack reported activity against IDH1/2 but exhibit antioxidant properties, as shown in ABTS•+ radical scavenging assays .

Table 2: Pharmacological Activity Comparison

Compound IDH1/2 Inhibition Antioxidant Activity Key Assays/Models
Ternstroside D Yes (Dual inhibitor) Moderate Docking, MM-GBSA, MD simulations
Ternstroside B No High ABTS•+, H2O2-Saccharomyces
Hydroxytyrosol-1-glucoside No High ABTS•+, H2O2-Saccharomyces

Structural and Functional Differences

  • Backbone Diversity: Ternstroside D’s steroid scaffold enables hydrophobic interactions with IDH1/2 binding pockets, whereas Ternstroside B’s phenylethanoid structure favors radical scavenging via phenolic hydroxyl groups .
  • Glycosylation Patterns : Ternstroside D’s β-D-glucose and dihydroxyphenylacetyl groups enhance solubility and membrane permeability, critical for oral bioavailability. Ternstroside B’s simpler glycosylation may limit its pharmacokinetic profile .

Pharmacokinetic and Toxicity Profiles

  • Ternstroside D :
    • Complies with Lipinski’s Rule of Five (molecular weight < 500 Da, logP < 5).
    • High Caco-2 permeability, moderate water solubility, and low blood-brain barrier penetration, suggesting reduced CNS toxicity .
    • Synthetic and reactivity alerts (e.g., ester groups) may necessitate structural optimization .
  • Ternstroside B: Limited ADME/T data, but phenolic glycosides generally exhibit poor bioavailability due to rapid metabolism .

Table 3: Pharmacokinetic Properties

Compound Lipinski Compliance BBB Penetration Solubility Toxicity Alerts
Ternstroside D Yes Low Moderate Ester hydrolysis
Ternstroside B Not reported Not reported Low None reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ternstroside F
Reactant of Route 2
Reactant of Route 2
Ternstroside F

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